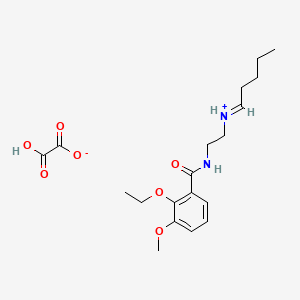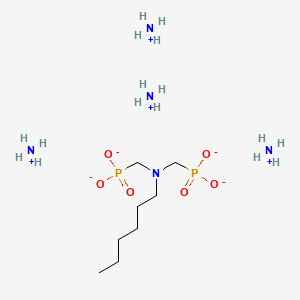
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H33N5O6P2 and a molecular weight of 357.33 g/mol. It is known for its unique structure, which includes a hexylimino group and bisphosphonate moieties. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
- The intermediate imine then reacts with phosphorous acid to form the bisphosphonate structure.
- The final product is obtained by neutralizing the reaction mixture with ammonium hydroxide, resulting in the formation of this compound.
Hexylamine: reacts with to form an intermediate imine.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves:
- Large-scale mixing of hexylamine, formaldehyde, and phosphorous acid in a reactor.
- Continuous monitoring of reaction parameters such as temperature, pH, and reaction time.
- Purification of the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the bisphosphonate groups into phosphine derivatives.
Substitution: The hexylimino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted bisphosphonates.
Scientific Research Applications
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bone-targeting agent due to its bisphosphonate groups.
Medicine: Explored for its potential in treating bone-related diseases such as osteoporosis.
Industry: Utilized in the development of flame retardants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Tetraammonium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with hydroxyapatite in bone tissue. The bisphosphonate groups bind to the hydroxyapatite, inhibiting the activity of osteoclasts, which are responsible for bone resorption . This results in a decrease in bone resorption and an increase in bone density. The hexylimino group may also contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Tetraammonium ((methylimino)bis(methylene))bisphosphonate
- Tetraammonium ((ethylimino)bis(methylene))bisphosphonate
- Tetraammonium ((propylimino)bis(methylene))bisphosphonate
Uniqueness
Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is unique due to its hexylimino group, which provides distinct chemical properties compared to its analogs. The longer alkyl chain in the hexylimino group enhances its hydrophobicity and binding affinity to certain substrates, making it more effective in specific applications such as bone targeting and industrial uses.
Properties
CAS No. |
94113-34-5 |
|---|---|
Molecular Formula |
C8H33N5O6P2 |
Molecular Weight |
357.33 g/mol |
IUPAC Name |
tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine |
InChI |
InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3 |
InChI Key |
RYIVWJRCRPQGBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


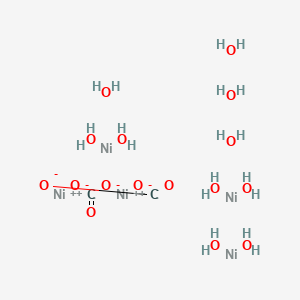

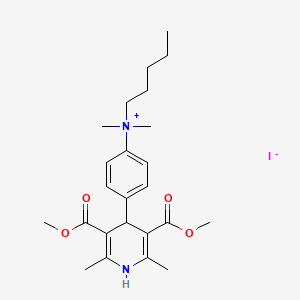
![1,3-Propanediamine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13784007.png)

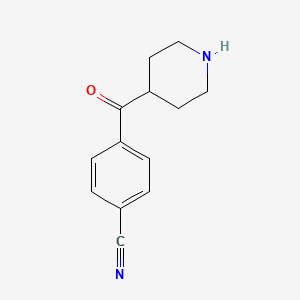
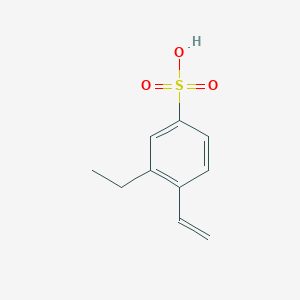
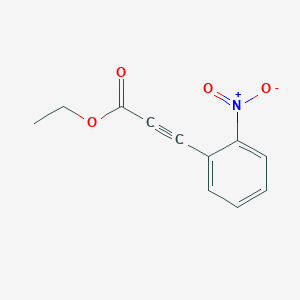
![Acetamide,2-[(8-methoxy-5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]-n-methyl-n-[(1-phenyl-1h-pyrazol-4-yl)methyl]-](/img/structure/B13784037.png)


![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)
![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)
